2-Picoline-d7

LC-MS/MS Method Validation Isotope Dilution Mass Spectrometry Bioanalytical Quantification

2-Picoline-d7 (CAS 93951-93-0) is the perdeuterated isotopologue of 2-picoline (2-methylpyridine), wherein all seven hydrogen atoms on the pyridine ring and methyl group are replaced by deuterium (²H). This compound, with the linear formula C₅ND₄CD₃ and a molecular weight of 100.17 g/mol, exists as a pale yellow-green transparent liquid at room temperature.

Molecular Formula C6H7N
Molecular Weight 100.17 g/mol
CAS No. 93951-93-0
Cat. No. B165403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Picoline-d7
CAS93951-93-0
Synonyms2-Picoline-d7
Molecular FormulaC6H7N
Molecular Weight100.17 g/mol
Structural Identifiers
SMILESCC1=CC=CC=N1
InChIInChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3,2D,3D,4D,5D
InChIKeyBSKHPKMHTQYZBB-AAYPNNLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Picoline-d7 (CAS 93951-93-0): A Perdeuterated Heterocyclic Internal Standard for Quantitative LC-MS and NMR Spectroscopy


2-Picoline-d7 (CAS 93951-93-0) is the perdeuterated isotopologue of 2-picoline (2-methylpyridine), wherein all seven hydrogen atoms on the pyridine ring and methyl group are replaced by deuterium (²H) [1]. This compound, with the linear formula C₅ND₄CD₃ and a molecular weight of 100.17 g/mol, exists as a pale yellow-green transparent liquid at room temperature . Unlike its non-deuterated parent compound (CAS 109-06-8), 2-Picoline-d7 exhibits a characteristic mass shift of M+7 and functions primarily as a stable isotope-labeled (SIL) internal standard in analytical workflows, rather than as a synthetic reagent [2][3]. Its isotopic purity, typically specified at 97 atom % D or higher, is the principal determinant of its analytical utility and the key differentiator that prevents its direct substitution by unlabeled 2-picoline in quantitative mass spectrometry assays .

2-Picoline-d7: Why Unlabeled 2-Picoline Cannot Substitute in Validated Quantitative Bioanalytical Assays


Substituting 2-Picoline-d7 with its unlabeled counterpart (2-picoline, CAS 109-06-8) or other non-isotopic pyridine derivatives in a quantitative analytical method will invalidate the assay due to the loss of isotope dilution mass spectrometry (IDMS) capability. In IDMS-based LC-MS/MS workflows, the stable isotope-labeled (SIL) internal standard must co-elute with the analyte while maintaining a distinct, non-overlapping mass-to-charge (m/z) signature . Unlabeled 2-picoline is chromatographically similar but spectrometrically indistinguishable from the target analyte, making it incapable of correcting for matrix effects, ionization suppression, or recovery losses—all of which are essential functions of a deuterated SIL internal standard [1]. While a structural analog (e.g., 3-picoline or 4-picoline) could provide mass differentiation, it would lack the co-elution behavior required for accurate matrix effect compensation, introducing systematic quantification errors [1].

2-Picoline-d7: A Quantitative Evidence Guide to Analytical Performance Versus Non-Deuterated Analogs


2-Picoline-d7 vs. Unlabeled 2-Picoline: Mass Spectrometric Differentiation for Isotope Dilution Quantification

In electrospray ionization (ESI) mass spectrometry, 2-Picoline-d7 exhibits a precursor ion mass that is 7 Da higher than that of unlabeled 2-picoline (M+7 vs. M), enabling baseline-resolved selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions without isotopic cross-talk . This mass difference is sufficient for the deconvolution of the internal standard signal from the analyte signal, which is a prerequisite for accurate isotope dilution calculations [1].

LC-MS/MS Method Validation Isotope Dilution Mass Spectrometry Bioanalytical Quantification

2-Picoline-d7 vs. Unlabeled 2-Picoline: NMR Spectral Simplification via Deuteration

The substitution of all seven protons in 2-picoline with deuterium atoms eliminates the corresponding ¹H NMR signals (both aromatic and methyl proton resonances) from the spectrum when 2-Picoline-d7 is used as a solvent or matrix component . This results in a 'silent' background in the ¹H NMR region, allowing for the unobscured observation of analyte proton signals . While this is a class-level inference for perdeuterated solvents, the specific perdeuteration pattern (ring-d₄, methyl-d₃) of 2-Picoline-d7 ensures complete proton absence .

Deuterium NMR ¹H NMR Background Suppression Reaction Mechanism Elucidation

2-Picoline-d7 vs. Alternative Isotopologues: Specified Isotopic Purity for Quantitative Assay Linearity

The analytical utility of 2-Picoline-d7 as an internal standard is directly correlated with its isotopic enrichment level. Commercially available 2-Picoline-d7 is specified at 97 atom % D, with an accompanying chemical purity assay of 99% (by CP) . Lower isotopic purity would introduce a higher proportion of unlabeled or partially labeled species (e.g., d₆, d₅ isotopologues) into the internal standard, which would contribute to the analyte signal channel and compromise the lower limit of quantification (LLOQ) and assay linearity at low concentrations [1].

Isotopic Purity Specification Internal Standard Procurement Method Linearity

2-Picoline-d7: Critical Application Scenarios Where Perdeuteration is a Non-Negotiable Specification


Quantitative LC-MS/MS Bioanalysis of 2-Picoline or Its Metabolites in Complex Biological Matrices

In regulated bioanalytical laboratories, 2-Picoline-d7 is employed as the SIL internal standard for the precise quantification of 2-picoline in plasma, urine, or tissue homogenates. The M+7 mass shift enables clear differentiation from the endogenous analyte, allowing for the correction of ion suppression/enhancement effects commonly encountered with electrospray ionization . Procurement of 2-Picoline-d7 is mandatory for any laboratory seeking to validate a bioanalytical method for 2-picoline according to FDA or EMA guidelines on bioanalytical method validation, which explicitly recommend the use of stable isotope-labeled internal standards [1].

Mechanistic Studies of 2-Picoline-Derived Reactions Using Deuterium NMR or ¹H NMR Background Suppression

Researchers investigating the kinetic isotope effect (KIE) or reaction mechanism of 2-picoline N-oxide rearrangements utilize perdeuterated 2-picoline-d7 to isolate and quantify the primary isotope effect. For instance, in the rearrangement of 2-picoline N-oxide, a primary kinetic isotope effect (k_H/k_D) of 3.8–4.2 was determined by comparing methyl-deuterated and undeuterated compounds, confirming the rate-determining step of anhydro base formation [2]. The use of perdeuterated 2-picoline-d7 extends this capability to the entire molecule, enabling comprehensive isotope labeling studies.

Synthesis of Advanced Deuterated Building Blocks Requiring High Isotopic Fidelity

2-Picoline-d7 serves as a critical starting material for the synthesis of deuterium-labeled heterocyclic compounds, such as deuterated picolinic acid or deuterated 2-vinylpyridine polymers, where the isotopic label must be retained through multiple synthetic steps. The high isotopic purity (≥ 97 atom % D) of the commercial starting material is essential to ensure that the final deuterated product meets the isotopic enrichment specifications required for its intended use as an internal standard or tracer molecule .

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